N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a complex organic compound known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound features a unique combination of a thienopyrimidine core, a fluorophenyl moiety, and a pyrrole carboxamide group, making it an intriguing subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide generally involves multi-step processes
Formation of the Thienopyrimidine Core: : This step typically involves the condensation of thiophene with urea under acidic or basic conditions to form the dioxothienopyrimidine structure.
Attachment of the Ethyl Linker: : The ethyl linker is introduced via alkylation, typically using an ethyl halide in the presence of a base.
Introduction of the Fluorophenyl Group: : This involves a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Formation of the Pyrrole Carboxamide Group: : This final step is achieved by a reaction with pyrrole-2-carboxylic acid or its derivatives under amide-forming conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial-scale production might involve optimization of these synthetic routes to improve yields and reduce costs. This often includes continuous flow synthesis, use of catalytic processes, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions:
Oxidation: : Potentially involving the pyrrole or thienopyrimidine rings, leading to the formation of oxides.
Reduction: : Primarily affecting the carbonyl groups, reducing them to alcohols under hydrogenation conditions.
Substitution: : Particularly on the fluorophenyl ring, where electrophilic aromatic substitution can introduce other substituents.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, or other oxidizing agents.
Reduction: : Hydrogen gas in the presence of Pd/C or LiAlH₄.
Substitution: : Electrophilic reagents like NO₂⁺ or Br₂.
Major Products
Oxidation Products: : Oxidized derivatives with increased oxygen content.
Reduction Products: : Alcohol derivatives of the compound.
Substitution Products: : Modified fluorophenyl rings with new substituents.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide has diverse applications:
Chemistry
Used as a building block for synthesizing more complex molecules.
Studied for its unique electronic properties.
Biology
Investigated for its potential as an enzyme inhibitor.
Examined for its role in protein binding and signaling pathways.
Medicine
Researched for its therapeutic potential, including anti-cancer properties.
Explored for its antimicrobial and anti-inflammatory effects.
Industry
Utilized in the development of advanced materials, including polymers and nanomaterials.
Considered for use in sensor technology due to its specific binding properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : May interact with enzymes, receptors, or nucleic acids.
Pathways Involved: : Could modulate signaling pathways, such as kinase cascades or transcriptional regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide: : Similar but lacks the fluorophenyl group.
4-(4-Fluorophenyl)-1H-pyrrole-2-carboxamide: : Lacks the thienopyrimidine core.
Uniqueness
The presence of both the thienopyrimidine core and the fluorophenyl moiety in N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide provides unique electronic and steric properties, making it a distinct compound with specific applications and reactivity profiles.
This article should give you a comprehensive understanding of this compound
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c20-13-3-1-11(2-4-13)12-9-15(22-10-12)17(25)21-6-7-24-18(26)16-14(5-8-28-16)23-19(24)27/h1-5,8-10,22H,6-7H2,(H,21,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUVXTYYJBZKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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